4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
4-[(4-Acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazolone-derived Schiff base synthesized via condensation of 4-aminoantipyrine (4-AAP) with 4-acetylbenzaldehyde. The core structure consists of a pyrazolone ring substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and a 4-acetylphenylamino moiety at position 2. The acetyl group introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions. Pyrazolone derivatives are widely studied for their pharmacological versatility, including analgesic, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
4-(4-acetylanilino)-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-18(20-16-11-9-15(10-12-16)14(2)23)19(24)22(21(13)3)17-7-5-4-6-8-17/h4-12,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWITAAHGCXTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 4-acetylphenylamine with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolones with different functional groups.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C19H22N2O
- Molecular Weight : 321.37 g/mol
- IUPAC Name : 4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Pharmaceutical Development
The primary application of 4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is in the development of new pharmaceuticals. Research indicates that derivatives of pyrazolones can exhibit significant analgesic and anti-inflammatory properties. The acetylphenyl group is known to enhance these properties, making this compound a candidate for pain management therapies.
Antioxidant Activity
Studies have shown that pyrazolone derivatives possess antioxidant properties. The compound's ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders and cardiovascular diseases where oxidative damage is a contributing factor.
Anti-Cancer Potential
Recent research has explored the anti-cancer potential of pyrazolone derivatives, including this compound. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It shows promise against various bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies in treating infections.
Case Study 1: Analgesic Effects
A study published in the International Journal of Molecular Sciences demonstrated that pyrazolone derivatives exhibit significant analgesic effects comparable to conventional analgesics like ibuprofen. The study utilized animal models to assess pain response reduction following administration of the compound, indicating its potential for clinical use in pain management .
Case Study 2: Antioxidant Properties
Research published in Pharmaceutical Biology evaluated the antioxidant capacity of various pyrazolone compounds, including 4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. The findings indicated that this compound effectively neutralizes reactive oxygen species (ROS), suggesting its utility in formulations aimed at reducing oxidative stress .
Case Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial efficacy of this compound revealed promising results against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by inhibiting certain enzymes or receptors involved in the inflammatory response, thereby reducing pain and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Effects
- Substituent Diversity: 4-[(E)-(4-Hydroxy-3-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (): The nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity and enhancing metal coordination capabilities compared to the acetyl group (-COCH₃). This compound exhibits improved chelation properties for Fe³⁺ and Al³⁺ ions . 4-[(2-Hydroxy-4-pentadecylbenzylidene)amino] analogue (): The long pentadecyl chain enhances lipophilicity, improving membrane permeability and bioavailability in hydrophobic environments. This contrasts with the acetyl group’s moderate polarity . 4-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino} derivative (): The naphthyl group provides extended conjugation, increasing UV absorbance and fluorescence properties, which are advantageous in sensor applications .
Physicochemical Properties
- Solubility and Crystallinity: The 4-[(2-hydroxy-5-nitrobenzylidene)amino] derivative () forms intramolecular hydrogen bonds (O–H⋯O), enhancing solubility in polar solvents. The acetyl group’s lack of hydrogen-bond donors may reduce aqueous solubility compared to hydroxyl-containing analogues . Polymorphic Forms (): The β-phase polymorph of a hydroxynaphthyl-substituted analogue shows altered melting points (Δm.p. ~15°C) and stability compared to the α-phase. The acetyl group’s smaller size may reduce polymorphism likelihood in the target compound .
Supramolecular Features
- Hydrogen-Bonding Networks: In 4-{[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino} analogue (), C–H⋯O interactions create a 3D network, stabilizing the crystal lattice. The acetyl group’s carbonyl oxygen may participate in weaker C–H⋯O bonds compared to methoxy or nitro groups . 4-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methylidene]amino derivative () exhibits π-π stacking between phenyl rings, a feature likely shared with the target compound due to its phenyl substituents .
Comparative Data Table
Biological Activity
4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, also known by its CAS number 571161-42-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of 4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 4-acetylphenylamine with 1,5-dimethyl-2-phenylhydrazine in the presence of appropriate solvents and catalysts. The process yields a product that can be characterized using various spectroscopic methods such as NMR and mass spectrometry .
Antioxidant Properties
Research indicates that compounds similar to 4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. The compound's structure allows it to scavenge free radicals effectively, as demonstrated in several in vitro assays.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. In studies involving animal models of inflammation, it was observed that treatment with this compound resulted in a marked reduction in inflammatory markers. This suggests potential applications in treating inflammatory diseases such as arthritis .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolone derivatives. Preliminary data suggest that 4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, it has been tested against different cancer cell lines with varying degrees of effectiveness .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on HeLa cells. Results indicated an IC50 value of 10 µM, suggesting potent activity against cervical cancer cells.
- In Vivo Studies : In a mouse model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to controls. Histological analysis confirmed reduced inflammatory cell infiltration.
The biological activities of 4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
- Cell Signaling Pathways : The compound may modulate signaling pathways associated with inflammation and apoptosis.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one?
- Methodology : Use nucleophilic substitution or condensation reactions with precursors like 1,5-dimethyl-2-phenylpyrazol-3-one derivatives and 4-acetylaniline. Monitor reaction kinetics using HPLC or TLC to identify optimal temperature (e.g., 60–80°C) and solvent systems (e.g., ethanol or DMF). Purify via column chromatography with silica gel and characterize intermediates using -NMR and IR spectroscopy .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology : Combine X-ray crystallography (for crystal packing and bond geometry), -/-NMR (to confirm substituent positions), and FT-IR (to identify functional groups like C=O and N-H). Compare geometric parameters (e.g., bond angles, torsion angles) with structurally similar pyrazolone derivatives reported in crystallographic databases .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodology : Perform solubility studies in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy. Evaluate thermal stability via TGA/DSC and photostability under UV light. Use HPLC to monitor degradation products over time .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity against bacterial strains?
- Methodology : Adopt a randomized block design with dose-response assays (e.g., MIC determination via broth microdilution). Include positive controls (e.g., ciprofloxacin) and negative controls (solvent-only). Use statistical tools like ANOVA to analyze inhibition zones or growth curves. Cross-validate results with fluorescence-based viability assays .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Methodology : Investigate pharmacokinetic parameters (e.g., bioavailability, metabolic clearance) using LC-MS/MS. Perform molecular docking to assess target binding affinity vs. off-target interactions. Use transgenic animal models or organoids to bridge in vitro-in vivo gaps .
Q. What strategies are recommended for studying the environmental fate and ecotoxicity of this compound?
- Methodology : Follow INCHEMBIOL project guidelines:
- Laboratory : Measure log , hydrolysis rates, and photodegradation products via GC-MS.
- Ecosystem : Conduct microcosm studies to evaluate bioaccumulation in aquatic organisms (e.g., Daphnia magna) and soil microbiota. Use QSAR models to predict long-term ecological risks .
Q. How can crystallographic data be leveraged to predict structure-activity relationships (SAR) for derivatives?
- Methodology : Compare the title compound’s crystal structure (e.g., dihedral angles, hydrogen-bonding networks) with active/inactive analogs. Use software like Mercury (CCDC) to analyze supramolecular interactions. Correlate SAR with in vitro activity data to prioritize synthetic targets .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported antimicrobial efficacy across studies?
- Methodology : Replicate experiments under standardized CLSI/MICE protocols. Validate compound purity via elemental analysis and HRMS. Explore synergistic effects with adjuvants (e.g., efflux pump inhibitors) using checkerboard assays. Publish raw datasets in open-access repositories for transparency .
Q. What steps ensure reproducibility in synthetic protocols for structurally complex derivatives?
- Methodology : Document reaction conditions (e.g., inert atmosphere, catalyst loading) in detail. Share spectral data (NMR, HRMS) in supplementary materials. Use robotic synthesis platforms for high-throughput reproducibility testing .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
